Imidoline hydrochloride
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Overview
Description
Imidoline hydrochloride is a chemical compound with the molecular formula C13H19Cl2N3OThis compound is a derivative of imidazoline, a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidoline hydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imidoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, reduced imidazoline derivatives, and other functionalized compounds .
Scientific Research Applications
Imidoline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to imidazoline receptors, which are involved in various physiological processes, including blood pressure regulation and glucose metabolism . The binding of this compound to these receptors modulates their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Imidoline hydrochloride is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Imidazoline: A class of compounds with similar core structures but different substituents.
Imidazole: Another class of nitrogen-containing heterocycles with different chemical properties and applications.
This compound stands out due to its specific binding affinity to imidazoline receptors and its diverse range of applications in various fields .
Properties
CAS No. |
5588-31-8 |
---|---|
Molecular Formula |
C13H19Cl2N3O |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H18ClN3O.ClH/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12;/h3-5,10H,6-9H2,1-2H3;1H |
InChI Key |
SFIKANRWMMAUGN-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |
Key on ui other cas no. |
5588-31-8 |
Synonyms |
1-(2-(N,N-dimethylamino)ethyl)-3-3-chlorophenyl-2-imidazolidinone imidoline imidoline hydrochloride |
Origin of Product |
United States |
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